5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a phenylpiperazine and pyridine moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro group is introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.
Attachment of Phenylpiperazine and Pyridine Moieties: The phenylpiperazine and pyridine groups are attached through a series of nucleophilic substitution reactions, often using reagents like sodium hydride and appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities.
Uniqueness
5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, combined with phenylpiperazine and pyridine moieties, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23ClN4O |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-chloro-7-[(4-phenylpiperazin-1-yl)-pyridin-2-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C25H23ClN4O/c26-21-17-20(25(31)23-19(21)9-6-12-28-23)24(22-10-4-5-11-27-22)30-15-13-29(14-16-30)18-7-2-1-3-8-18/h1-12,17,24,31H,13-16H2 |
InChI Key |
DSSFOBFPFJKJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl |
Origin of Product |
United States |
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